tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar structural features.
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Another related compound with similar applications in organic synthesis.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound is used in similar research applications and has comparable chemical properties.
Properties
CAS No. |
887591-60-8 |
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Molecular Formula |
C14H28N2O3 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-11(18-5)8-15-9-12-6-7-16(10-12)13(17)19-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
HCUGBUFSXPXVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CCN(C1)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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